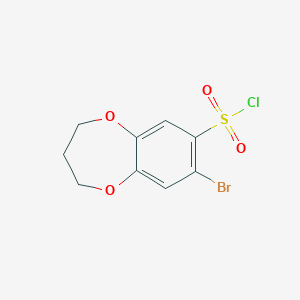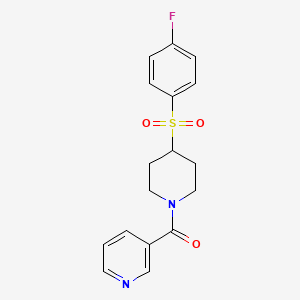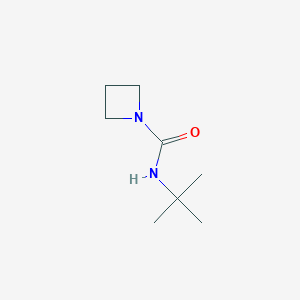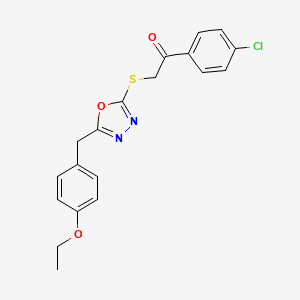
1-(4-Chlorophenyl)-2-((5-(4-ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-((5-(4-ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a chlorophenyl group, an oxadiazole ring, and an ethoxybenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((5-(4-ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an alkylating agent under basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a chlorophenyl ethanone derivative in the presence of a base to form the thioether linkage.
Final Coupling: The ethoxybenzyl group is introduced through a nucleophilic substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-2-((5-(4-ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific reaction, but common reagents include halides and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether with a different oxidation state.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound could be used as a probe to study biological processes or as a starting point for the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-((5-(4-ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage could play crucial roles in binding to these targets and exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-2-((5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 1-(4-Chlorophenyl)-2-((5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Uniqueness
1-(4-Chlorophenyl)-2-((5-(4-ethoxybenzyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the presence of the ethoxybenzyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it a valuable molecule for further study.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-[(4-ethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-24-16-9-3-13(4-10-16)11-18-21-22-19(25-18)26-12-17(23)14-5-7-15(20)8-6-14/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPYZXSLNMCUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)
![3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670238.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-benzylacetamide](/img/structure/B2670241.png)
![2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2670242.png)
![3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2670243.png)
![(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2670244.png)
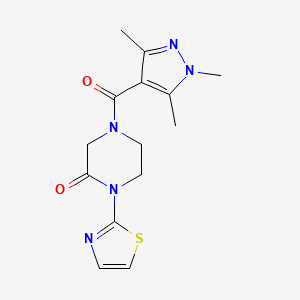
![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B2670246.png)
![(2E)-3-(FURAN-2-YL)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE](/img/structure/B2670248.png)
![N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2670249.png)
